tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a pyrrolidin-5-one core substituted with a 4-fluoroindazole moiety. The structure includes:
- A tert-butyl carbamate group linked to an ethylamine chain.
- A urea linkage formed via a carbonylamino group.
- A 4-fluoro-2H-indazol-3-yl substituent, a heterocyclic motif often associated with kinase inhibition and metabolic stability .
The compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where fluorine and indazole groups play critical roles in binding affinity and pharmacokinetics.
Properties
Molecular Formula |
C19H24FN5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H24FN5O4/c1-19(2,3)29-18(28)22-8-7-21-17(27)11-9-14(26)25(10-11)16-15-12(20)5-4-6-13(15)23-24-16/h4-6,11H,7-10H2,1-3H3,(H,21,27)(H,22,28)(H,23,24) |
InChI Key |
GUTTVTFFJXYWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2H-Indazol-3-yl Intermediate
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Bromination | NBS, CH₃CN, -10°C | 96.8% | Regioselective para-bromination |
| Cyclization | AcOH, HCl, 90°C | 76% | Forms indazole core |
| Deprotection | K₂CO₃, MeOH/H₂O | 79.6% | Removes acetyl group |
Preparation of 5-Oxopyrrolidin-3-yl Carbonyl Unit
The 5-oxopyrrolidine ring is synthesized via pyrolytic cyclization of β-hydromuconate salts. Heating primary alkylamine β-hydromuconates at 150–250°C under nitrogen generates 2-substituted-5-oxopyrrolidines . For the target compound, β-hydromuconic acid is reacted with tert-butylamine to form the corresponding salt, which undergoes cyclization at 200°C to yield tert-butyl 5-oxopyrrolidine-3-carboxylate. Solvent-free crystallization in methanol produces Form A with >95% purity .
Critical Parameters :
Coupling of Indazole and Pyrrolidinone Moieties
Amide bond formation between 4-fluoro-1H-indazole-3-carboxylic acid and 5-oxopyrrolidin-3-amine is achieved using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF . The reaction proceeds at 45°C for 10 hours, yielding a 92% conversion rate. The use of HBTU over traditional EDCl/HOBt reduces epimerization risks while maintaining carboxylate activation efficiency .
Introduction of Ethyl Carbamate Side Chain
The tert-butyl carbamate group is installed via mixed anhydride chemistry. N-Boc-ethylenediamine reacts with in situ-generated mixed anhydride from N-Boc-D-serine and isobutyl chloroformate in ethyl acetate . Condensation at 0–5°C with benzylamine derivatives affords the protected ethyl carbamate, which is subsequently deprotected using 50% KOH to yield the free amine . Final coupling to the pyrrolidinone-indazole amide is performed under Schotten-Baumann conditions.
Optimization Data :
Final Assembly and Purification
The convergent synthesis concludes with coupling the ethyl carbamate to the pyrrolidinone-indazole intermediate. Tetrabutylammonium bromide catalyzes the nucleophilic substitution between the amine and carbonyl chloride derivative, achieving 92.4% yield after hexane crystallization . Purity is validated via HPLC (>99.5%), with residual solvents meeting ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares key features of the target compound with structurally related analogs from the literature:
Key Observations:
Heterocyclic Cores: The target compound’s pyrrolidinone core contrasts with the piperidine in and pyran in . Pyrrolidinone’s lactam group may improve solubility compared to saturated rings but reduce rigidity . The chromenone in introduces a planar aromatic system, likely reducing solubility but enhancing π-π stacking in target binding .
Fluorine Substituents :
- The 4-fluoroindazole in the target compound parallels the 3-fluorophenyl group in and 2,5-difluorophenyl in . Fluorine enhances metabolic stability and hydrophobic interactions in drug-receptor binding .
Carbamate Linkers :
- All compounds utilize a tert-butyl carbamate group, which typically acts as a protective moiety for amines, improving stability during synthesis .
Yield and Efficiency:
Physicochemical Properties
- Solubility: The target compound’s pyrrolidinone may offer better aqueous solubility than the chromenone in but less than the piperidine in .
- Thermal Stability: The melting point of (163–166°C) suggests higher crystallinity than flexible pyrrolidinone-based structures, which may lack defined melting points .
Pharmacological Potential (Inferred)
- Analog : The sulfonyl group in may enhance membrane permeability, a feature absent in the target compound .
Biological Activity
tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a synthetic compound belonging to the class of indazole derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol. The compound features a tert-butyl group, an indazole moiety, and a pyrrolidine ring, contributing to its unique biological properties.
Synthesis
The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the indazole core through Fischer indole synthesis.
- Introduction of the fluorine and carbonyl groups via electrophilic substitution.
- Cyclization to form the pyrrolidine ring.
- Esterification to attach the tert-butyl group.
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that compounds similar to this compound show potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways.
Case Study: MDA-MB-231 Cell Line
A study evaluating the efficacy of related indazole compounds revealed that they significantly inhibited cell growth in MDA-MB-231 cells with an IC50 value in the low micromolar range. The compounds also demonstrated reduced toxicity towards non-cancerous mammary epithelial cells, indicating a favorable therapeutic index.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Inhibition of Kinases : Indazole derivatives often act as kinase inhibitors, which play critical roles in signaling pathways related to cell division and survival.
- Induction of Apoptosis : The compound may promote apoptosis through mitochondrial pathways, leading to cell death in cancerous cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom and specific substituents on the indazole core significantly influence the compound's potency and selectivity. Modifications to the side chains can enhance binding affinity to target proteins and improve pharmacokinetic properties.
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| tert-butyl [2-(...)] | C18H24FN3O2 | Anticancer | 1.5 |
| Related Indazole 1 | C17H23FN3O2 | Anticancer | 2.0 |
| Related Indazole 2 | C19H25FN4O2 | Anticancer | 0.8 |
Q & A
Q. How can metabolic stability be assessed for lead optimization?
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS. High clearance rates may prompt tert-butyl group modification to block oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
